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Compound of Interest

Compound Name: 2-(Methoxymethyl)pyridine

Cat. No.: B1295691 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and infrared (IR) spectroscopic data for 2-(Methoxymethyl)pyridine. The information is

presented to support research, development, and quality control activities involving this

compound. All data is organized for clarity and accompanied by detailed experimental

protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. Below are the ¹H and ¹³C NMR data for 2-(Methoxymethyl)pyridine.

¹H NMR Data
The proton NMR spectrum of 2-(Methoxymethyl)pyridine provides information on the

chemical environment of the hydrogen atoms in the molecule.
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Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-6 (Pyridine) 8.55 d 4.8

H-4 (Pyridine) 7.70 td 7.7, 1.8

H-3 (Pyridine) 7.29 d 7.8

H-5 (Pyridine) 7.20 ddd 7.5, 4.8, 1.1

-CH₂- 4.58 s -

-OCH₃ 3.41 s -

Note: Chemical shifts are referenced to a standard solvent signal.

¹³C NMR Data
The carbon-13 NMR spectrum reveals the number and types of carbon atoms present in 2-
(Methoxymethyl)pyridine.

Carbon Assignment Chemical Shift (δ, ppm)

C-2 (Pyridine) 158.3

C-6 (Pyridine) 149.2

C-4 (Pyridine) 136.5

C-5 (Pyridine) 122.3

C-3 (Pyridine) 121.2

-CH₂- 75.5

-OCH₃ 58.6

Note: Chemical shifts are referenced to a standard solvent signal.

Infrared (IR) Spectroscopy
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Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The table below lists the characteristic IR

absorption bands for 2-(Methoxymethyl)pyridine.

Frequency (cm⁻¹) Vibrational Mode Functional Group

3065 C-H stretch Aromatic (Pyridine)

2980, 2929, 2875 C-H stretch Aliphatic (-CH₂-, -CH₃)

1594, 1573, 1475, 1436 C=C, C=N stretch Aromatic (Pyridine Ring)

1108 C-O stretch Ether (-O-CH₂-)

753 C-H out-of-plane bend Aromatic (Pyridine)

Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and IR spectra of

liquid samples like 2-(Methoxymethyl)pyridine. Specific parameters may vary based on the

instrumentation used.

NMR Spectroscopy Protocol
Sample Preparation: A solution of 2-(Methoxymethyl)pyridine is prepared by dissolving

approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g.,

chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane

(TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, typically

operating at a proton frequency of 300 MHz or higher.

Data Acquisition: For ¹H NMR, standard parameters include a 30-45° pulse angle and a

relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is typically

used with a wider spectral width and a longer relaxation delay (e.g., 2-5 seconds).

Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier

transform. The resulting spectrum is then phased, baseline corrected, and referenced.
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IR Spectroscopy Protocol
Sample Preparation: For a neat liquid sample, a single drop of 2-(Methoxymethyl)pyridine
is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

sample is then placed in the IR beam path, and the sample spectrum is acquired. The

instrument software automatically subtracts the background spectrum from the sample

spectrum to produce the final absorbance or transmittance spectrum. The data is typically

collected over a range of 4000 to 400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for acquiring and interpreting

spectroscopic data for a chemical compound.
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Spectroscopic Analysis Workflow
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Caption: Workflow for spectroscopic data acquisition and analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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